

# 2,3-Dibromo-1,4-butanediol: A Technical Guide to Synthesis and Properties

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## Compound of Interest

Compound Name: 2,3-Dibromo-1,4-butanediol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-dibromo-1,4-butanediol**, a halogenated organic compound with potential applications as a chemical intermediate in organic synthesis. The document details its synthesis, physical and chemical properties, and safety information.

## Chemical and Physical Properties

**2,3-Dibromo-1,4-butanediol** is a solid at room temperature.<sup>[1]</sup> Its key chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>8</sub> Br <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	247.91 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1947-58-6	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
Melting Point	88-90 °C	<a href="#">[1]</a>
Boiling Point	148-150 °C at 1.5 mmHg	<a href="#">[1]</a>
InChI Key	OXYNQEOLHRWEPE-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[3]</a>
SMILES String	OCC(Br)C(Br)CO	<a href="#">[1]</a>

## Synthesis of 2,3-Dibromo-1,4-butanediol

The primary method for the synthesis of **2,3-dibromo-1,4-butanediol** is through the bromination of an unsaturated precursor. A patented method details the reaction of 1,4-butyne-1,3-diol with bromine.[\[5\]](#)

## Experimental Protocol: Addition Reaction

This protocol is based on the procedure described in the patent literature.[\[5\]](#)

Materials:

- 1,4-Butynediol
- Bromine
- Sulfuric acid
- Absolute ethanol
- Water

#### Procedure:

- **Addition Reaction:** In a suitable reaction vessel, charge equimolar amounts of 1,4-butyne-1,3-diol and bromine.
- **pH Adjustment:** Add sulfuric acid to adjust the pH of the reaction mixture to between 1 and 3.
- **Reaction Conditions:** Maintain the reaction temperature between -5 °C and 1 °C for a period of 6 to 9 hours.
- **Isolation of Crude Product:** After the reaction is complete, dehydrate the mixture to obtain the crude **2,3-dibromo-1,4-butanediol** product.
- **Crystallization and Purification:** Purify the crude product by recrystallization from absolute ethanol.
- **Drying:** Dry the purified fine product under vacuum at a temperature between 25 °C and 35 °C for 3 to 5 hours.

The final product is described as a pure white, crystalline solid.[5]

## Spectroscopic Data

Detailed spectroscopic data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra for **2,3-dibromo-1,4-butanediol** are available through subscription-based services and databases such as SpectraBase and from commercial suppliers.[2][3] Publicly available, detailed spectral data with peak assignments is limited. The NIST WebBook provides access to the mass spectrum (electron ionization) of dl-**2,3-dibromo-1,4-butanediol**. [6]

## Applications in Drug Development and Organic Synthesis

While **2,3-dibromo-1,4-butanediol** is cited as a useful intermediate in organic synthesis and for the preparation of medicinal intermediates, specific examples of its direct application in the synthesis of known pharmaceutical agents are not readily available in the surveyed literature. [5] Its bifunctional nature, possessing both hydroxyl and bromo groups, makes it a versatile building block for creating more complex molecules.

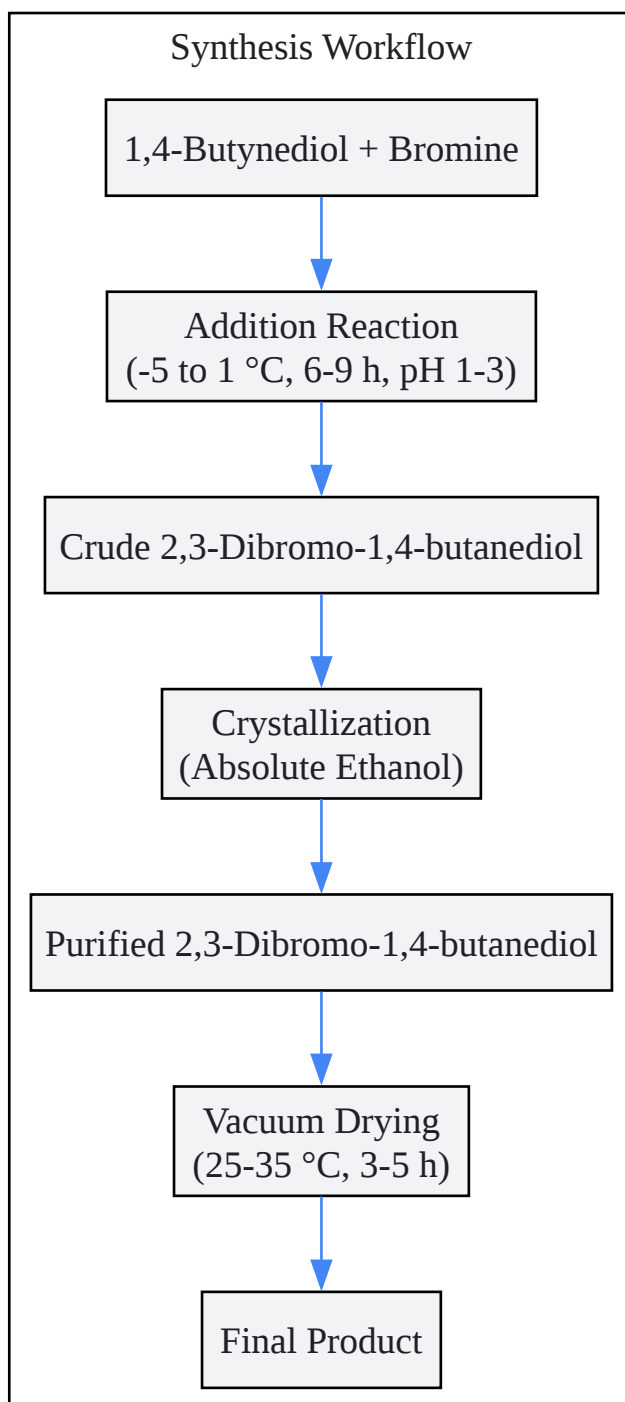
The unbrominated parent compound, 1,4-butanediol, is known to be a precursor to gamma-hydroxybutyrate (GHB), a neurotransmitter and recreational drug.[7][8][9] The metabolism of 1,4-butanediol to GHB is a well-documented pathway.[8] However, similar biological conversion pathways for **2,3-dibromo-1,4-butanediol** have not been described in the available literature.

The presence of two bromine atoms and two hydroxyl groups allows for a variety of potential chemical transformations, making it a point of interest for synthetic chemists.

## Visualized Workflows

### Synthesis of 2,3-Dibromo-1,4-butanediol

The following diagram illustrates the workflow for the synthesis of **2,3-dibromo-1,4-butanediol** from 1,4-butanediol as described in the experimental protocol.

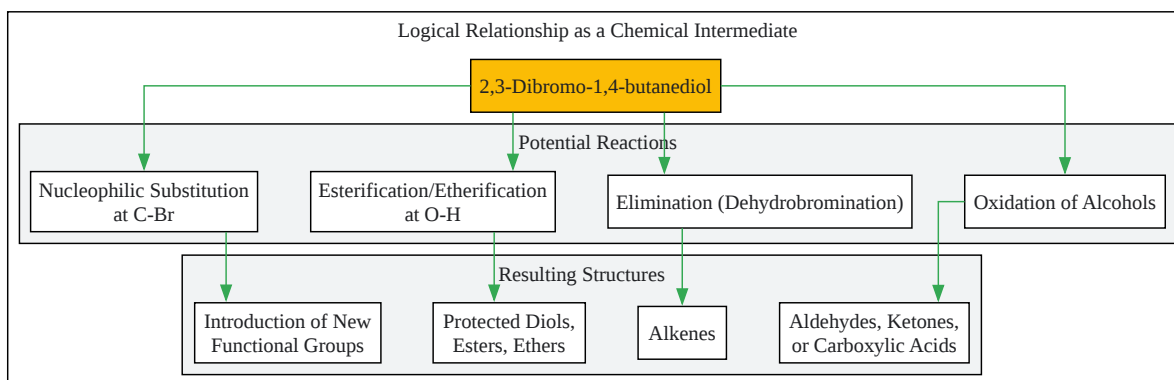


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Caption: Synthesis workflow for **2,3-dibromo-1,4-butanediol**.

## Potential as a Chemical Intermediate

The following diagram illustrates the logical relationship of **2,3-dibromo-1,4-butanediol** as a versatile chemical intermediate, highlighting its potential for further chemical modifications.



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Caption: Potential reaction pathways for **2,3-dibromo-1,4-butanediol**.

## Safety Information

**2,3-Dibromo-1,4-butanediol** is classified as a warning-level hazard.<sup>[1]</sup> It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[1]</sup> Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.<sup>[1]</sup>

## Conclusion

**2,3-Dibromo-1,4-butanediol** is a readily synthesizable compound with potential as a versatile intermediate in organic synthesis. While its direct application in drug development is not well-documented in publicly available literature, its chemical functionalities suggest it could serve as a valuable building block for the construction of more complex molecules. Further research is needed to explore its full potential in the synthesis of biologically active compounds.

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